(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is an organic compound that features a thiazole ring, a benzyloxy group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation reactions involving the thiazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the enone moiety, converting it into the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized thiazole derivatives.
Scientific Research Applications
(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of (2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The thiazole ring can also interact with biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one: shares similarities with other thiazole-containing compounds such as thiamine (vitamin B1) and benzothiazole derivatives.
Unique Features:
Uniqueness
Structural Diversity: The combination of the thiazole ring, benzyloxy group, and enone moiety offers a diverse range of chemical reactivity.
Its unique structure allows for applications in multiple fields, from medicinal chemistry to materials science.
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-19(25-20(22-15)17-10-6-3-7-11-17)18(23)12-13-21-24-14-16-8-4-2-5-9-16/h2-13,21H,14H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZWZUAPKBBBGD-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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